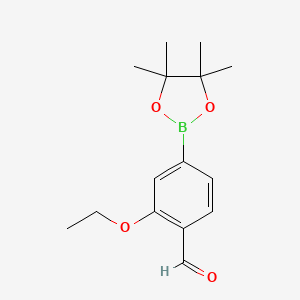

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C15H21BO4 and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of an ethoxy group, a benzaldehyde moiety, and a dioxaborolane ring. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNPKEBRCYYSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-ethoxybenzaldehyde with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often involving the use of inert atmospheres and specific temperature ranges to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include 2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The dioxaborolane ring can also participate in boron-mediated reactions, which are important in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions. The presence of both the ethoxy group and the dioxaborolane ring allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry .

Biological Activity

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C20H23BO4

- Molecular Weight : 338.21 g/mol

- CAS Number : 302348-51-2

The compound is thought to interact with specific biological targets, notably protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B can enhance insulin sensitivity, making this compound a candidate for therapeutic applications in type 2 diabetes and obesity management.

In Vitro Studies

Research has demonstrated that 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibits significant inhibitory activity against PTP1B.

- IC50 Value : The compound showed an IC50 value of 0.07 μM, indicating potent inhibition.

- Selectivity : It displayed a 32-fold selectivity over T-cell PTPase (TCPTP), which is crucial for minimizing side effects in therapeutic applications.

- Membrane Permeability : The permeability coefficient (P_app) was measured at , suggesting favorable absorption characteristics in biological systems .

Cellular Effects

Further studies revealed that this compound enhances insulin-stimulated glucose uptake without significant cytotoxicity to cells. This property underscores its potential utility in managing metabolic disorders like diabetes .

Study on Insulin Sensitivity

A notable study investigated the effects of the compound on glucose metabolism in vitro:

- Objective : To evaluate the impact of the compound on insulin signaling pathways.

- Methodology : Human cell lines were treated with varying concentrations of the compound alongside insulin.

- Results :

- Enhanced glucose uptake was observed in treated cells compared to controls.

- No significant cytotoxic effects were noted even at higher concentrations.

Comparative Analysis

The following table summarizes the biological activity of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde compared to other known PTP1B inhibitors:

| Compound Name | IC50 (μM) | Selectivity Ratio | Membrane Permeability (P_app) |

|---|---|---|---|

| 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 0.07 | 32 | |

| Compound A | 0.15 | 10 | |

| Compound B | 0.05 | 20 |

Q & A

Q. What are the optimal conditions for synthesizing 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde via Suzuki-Miyaura cross-coupling?

The Suzuki-Miyaura reaction is a key method for forming carbon-carbon bonds using boronic esters. For this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a mild base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (THF or DMF) are typically employed. The reaction should be conducted under inert atmosphere (N₂/Ar) at 60–90°C for 12–24 hours. Ensure the aldehyde group is protected if reactive intermediates are involved. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should one characterize the purity and structure of this compound using spectroscopic methods?

- NMR Spectroscopy : Analyze the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and the tetramethyl-dioxaborolan group (δ 1.0–1.3 ppm for methyl protons). The ¹³C NMR should show a carbonyl carbon (δ ~190 ppm) and boron-linked carbons (δ ~80–85 ppm).

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Symmetry operations and hydrogen-bonding patterns should be analyzed to resolve molecular conformation .

Q. What purification techniques are effective for isolating this compound?

Column chromatography with silica gel and a hexane/ethyl acetate gradient (10–30% ethyl acetate) is effective. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity. Monitor by TLC (Rf ~0.3–0.5 in 20% ethyl acetate/hexane) .

Q. How should the compound be stored to prevent degradation?

Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). The boronic ester is moisture-sensitive, and the aldehyde group may oxidize; thus, desiccants (e.g., molecular sieves) are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetramethyl-1,3,2-dioxaborolan moiety in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density and steric hindrance of the boronic ester. Focus on the boron atom’s Lewis acidity and the dioxaborolan ring’s stability under reaction conditions. Compare with analogous compounds (e.g., arylboronic esters in ) to predict coupling efficiency .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data regarding molecular conformation?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution). Use variable-temperature NMR to probe conformational flexibility. For crystallography, refine data using SHELXL with restraints for disordered regions. Compare dihedral angles from both methods to identify static vs. dynamic distortions .

Q. How can derivatives of this compound be designed for targeted applications (e.g., drug discovery)?

Modify the ethoxy group (e.g., replace with halogen or amino groups) to alter solubility or reactivity. Substitute the aldehyde with a ketone or carboxylic acid for stability. Refer to ’s pyrazole derivatives for inspiration on steric/electronic tuning .

Q. What steric effects influence the compound’s performance in cross-coupling reactions?

The tetramethyl-dioxaborolan group introduces significant steric bulk, which may slow transmetallation steps in Suzuki-Miyaura reactions. Use bulky ligands (e.g., SPhos) or elevated temperatures to mitigate this. Compare reaction rates with less hindered boronic esters (e.g., pinacol boronate) to quantify steric impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.